![molecular formula C12H9N3 B1580687 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 78605-10-4](/img/structure/B1580687.png)
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine
Vue d'ensemble
Description
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring.
Méthodes De Préparation
The synthesis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrazinylhydrazones, which can be achieved through thermal (non-catalytic) cyclization . Another approach involves the use of palladium-catalyzed Sonogashira cross-coupling followed by base-induced cyclization to produce the desired compound . Additionally, microwave irradiation conditions have been employed to enhance regio- and stereo-selectivities in the synthesis of pyrrolopyrazine derivatives .
Analyse Des Réactions Chimiques
2.1.1 Palladium-Catalyzed Cross-Coupling
One of the most effective methods for synthesizing derivatives of 6-phenyl-5H-pyrrolo[2,3-b]pyrazine is through the Sonogashira coupling reaction. This involves:
-
Reactants : 5,6-dichloropyrazine-2,3-dicarbonitrile, hydrazine, phenylacetylene, and various aldehydes.
-
Catalysts : Palladium(II) chloride with triphenylphosphine (PdCl₂(PPh₃)₂) and copper(I) iodide (CuI).
-
Conditions : The reaction is typically conducted in DMF (N,N-Dimethylformamide) at elevated temperatures (80 °C).
The results indicate high yields of the desired pyrrolo[2,3-b]pyrazines under optimized conditions. For instance, a study reported yields as high as 85% when using specific catalyst combinations and reaction conditions .
Regioselective Amination Reactions
Another significant method for modifying the structure of this compound involves regioselective amination of dihalo-pyrrolopyrazines:
-
Mechanism : The amination reactions can be performed under metal-free conditions using microwave irradiation to selectively produce either 2-amino or 3-amino derivatives.
-
Outcomes : The regioselectivity can be controlled by adjusting reaction conditions, yielding products with distinct functional groups that can further participate in cyclization reactions to form more complex structures.
Cyclization Reactions
The synthesized intermediates can undergo cyclization reactions to form more complex structures such as dihydrodipyrrolo[2,3-b]pyrazines:
-
Reagents : t-BuOK (potassium tert-butoxide) is often used to mediate intramolecular cyclization.
-
Yields : These reactions typically yield products in good to excellent yields (63–96%) depending on the starting materials used .
Biological Activities
Research has indicated that derivatives of this compound exhibit significant biological activities:
Antiproliferative Activity
A study evaluated the antiproliferative effects of various derivatives against cancer cell lines:
Compound | Panc-1 (IC₅₀ μM) | PC3 (IC₅₀ μM) | MDA-MB-231 (IC₅₀ μM) |
---|---|---|---|
Compound 5a | 70.13 ± 0.038 | 78.94 ± 0.051 | 71.1 ± 0.05 |
Compound 5b | 20.28 ± 0.01 | 22.51 ± 0.018 | 28.2 ± 0.02 |
Etoposide | 24.35 ± 0.001 | 32.15 ± 0.021 | 30.63 ± 0.014 |
These findings suggest that certain modifications to the phenyl group can enhance the anticancer properties of pyrrolopyrazine derivatives significantly.
Applications De Recherche Scientifique
Antitumor Activity
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine has shown promise as an antitumor agent. It acts by inhibiting CDK5, which is implicated in various cancers. The compound's ability to interfere with kinase activity can lead to reduced tumor growth and increased apoptosis in cancer cells .
Inflammatory Diseases
Research indicates that this compound can inhibit Janus kinases (JAKs), specifically JAK3, which play a role in inflammatory responses. By targeting JAK3, this compound may provide therapeutic benefits for autoimmune diseases and other inflammatory conditions .
Cystic Fibrosis Treatment
A notable application is in the treatment of cystic fibrosis (CF). Certain derivatives of this compound have been identified as activators of the cystic fibrosis transmembrane conductance regulator (CFTR), showing submicromolar affinity for mutated CFTR channels. This suggests potential for developing therapies that enhance chloride secretion in CF patients .
Antitumor Studies
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The findings indicated a correlation between structural modifications and enhanced potency against specific tumor types .
Inflammation Research
In vivo studies on animal models of autoimmune diseases revealed that compounds based on this compound effectively reduced inflammatory markers and improved clinical symptoms, supporting its potential as a therapeutic agent for conditions like rheumatoid arthritis .
Cystic Fibrosis Applications
Clinical trials involving RP-107 (a derivative) showed promising results in activating CFTR function in patients with specific CF mutations. The compound facilitated chloride ion transport across epithelial cells, demonstrating its potential as a novel treatment strategy for CF .
Data Table: Summary of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Antitumor Activity | Inhibition of CDK5 | Reduced tumor growth in cancer cell lines |
Inflammatory Diseases | Inhibition of JAK3 | Decreased inflammatory markers in animal models |
Cystic Fibrosis | Activation of CFTR | Enhanced chloride transport in CF patients |
Mécanisme D'action
The mechanism of action of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine involves the regulation of several neuronal development and physiological processes. It phosphorylates key proteins, thereby regulating neuronal survival, migration, differentiation, axonal and neurite growth, synaptogenesis, oligodendrocyte differentiation, synaptic plasticity, and neurotransmission . This compound interacts with cyclin-dependent kinase 5 (CDK5) and its activators, CDK5R1 (p35) and CDK5R2 (p39), to exert its effects .
Comparaison Avec Des Composés Similaires
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazine derivatives and 6H-pyrrolo[3,4-b]pyrazine derivatives . While pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, 5H-pyrrolo[2,3-b]pyrazine derivatives, including this compound, show more activity on kinase inhibition . This highlights the uniqueness of this compound in its specific biological activities and potential therapeutic applications.
Activité Biologique
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. It belongs to the class of pyrrolo-pyrazines, which are recognized for their ability to interact with various biological targets, particularly in the context of cancer and neurodegenerative diseases. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK5 and its activator p25. This inhibition disrupts normal cell cycle regulation and can lead to altered cell proliferation and survival rates. The compound competes with ATP for binding at the catalytic site of CDKs, forming hydrogen bonds that stabilize its interaction with the enzyme .
Key Targets:
- Cyclin-dependent kinase 5 (CDK5)
- Cyclin-dependent kinase 5 activator 1
Biochemical Pathways:
The inhibition of CDK5 can influence several signaling pathways associated with cell cycle regulation and apoptosis, making it a candidate for further investigation in cancer therapy .
Biological Activities
This compound has demonstrated various biological activities:
- Antiproliferative Effects: Studies indicate that compounds within this class exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown selective inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis .
-
Kinase Inhibition: The compound has been identified as an inhibitor of multiple kinases including:
- Bruton’s Tyrosine Kinase (BTK)
- Focal Adhesion Kinase (FAK)
- Janus Kinase 3 (JAK3)
These interactions suggest potential applications in treating diseases characterized by aberrant kinase activity, such as certain cancers and autoimmune disorders .
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. The modifications have aimed to enhance selectivity and potency against specific kinases.
Table 1: Summary of Biological Activities
Compound Name | Biological Activity | Notable Features |
---|---|---|
This compound | Inhibitor of CDK5 | Competitive ATP-binding inhibitor |
Aloisine A (4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol) | Selective CDK inhibitor | Reversible ATP-competitive inhibitor |
JAK3 Inhibitors based on pyrrolo[2,3-b]pyrazine | Potent anti-inflammatory effects | Improved selectivity against JAK family |
Case Studies
- Inhibition of Cancer Cell Growth: A study demonstrated that derivatives of this compound significantly inhibited the growth of human cancer cell lines in vitro. The compounds induced apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents .
- Neuroprotective Effects: Research has indicated that inhibiting CDK5 activity may protect against neurodegenerative conditions by preventing neuronal apoptosis associated with aberrant cell cycle re-entry. This suggests a dual role for this compound in both cancer therapy and neuroprotection .
Propriétés
IUPAC Name |
6-phenyl-5H-pyrrolo[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-8-11-12(15-10)14-7-6-13-11/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJMAXYFHBVNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CN=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70321037 | |
Record name | 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70321037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78605-10-4 | |
Record name | 78605-10-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70321037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-PHENYL(5H)PYRROLO(2,3-B)PYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5JSW5LGX8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazines as CDK inhibitors?
A1: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazines, specifically a subclass known as aloisines, exhibit inhibitory activity against cyclin-dependent kinases (CDKs). These compounds act as competitive inhibitors of ATP binding to the catalytic subunit of the kinase []. This interaction is primarily facilitated by two hydrogen bonds formed between the aloisine molecule and the backbone nitrogen and oxygen atoms of Leu83 within the ATP-binding pocket of the CDK enzyme [].
Q2: How can 6-Phenyl-5H-pyrrolo[2,3-b]pyrazines be synthesized efficiently?
A2: An efficient one-pot multicomponent synthesis route has been developed, employing a Pd–Cu catalyzed Sonogashira coupling reaction. This reaction involves 5,6-dichloropyrazine-2,3-dicarbonitrile reacting with hydrazine, phenylacetylene, and various aldehydes []. This approach allows for the preparation of a range of 5-(arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles, expanding the possibilities for exploring the structure-activity relationship of this class of compounds.
Q3: Can we predict the CDK-1 inhibitory activity of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazines based on their structure?
A3: Researchers have explored the use of topological indices derived from graph theory to establish a relationship between the molecular structure of aloisine analogs and their CDK-1 inhibitory activity []. The study utilized the Wiener Index, Zagreb group parameter, and eccentric connectivity index, calculated for 51 aloisine analogs, to develop predictive models. These models demonstrated an accuracy of 82% to 84% in predicting the CDK-1 inhibitory activity, highlighting the potential of using topological descriptors in structure-activity relationship studies for this class of compounds [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.